![molecular formula C50H52O4P2 B12513142 (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:
Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.
Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Metal complexes of the compound can be used as probes for studying biological systems.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Electronic Materials:
Mecanismo De Acción
The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.
Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphane ligand used in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.
Uniqueness
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C50H52O4P2 |
|---|---|
Peso molecular |
778.9 g/mol |
Nombre IUPAC |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3 |
Clave InChI |
VDAONPCHIKMLFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



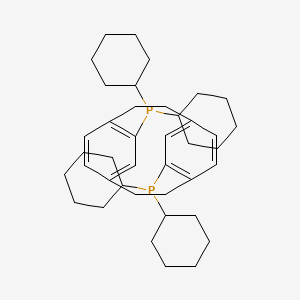

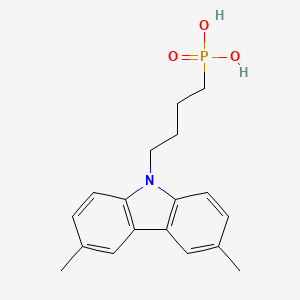
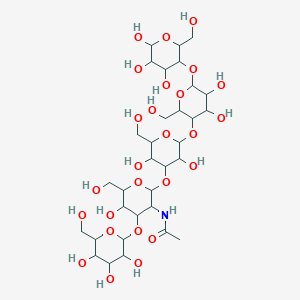

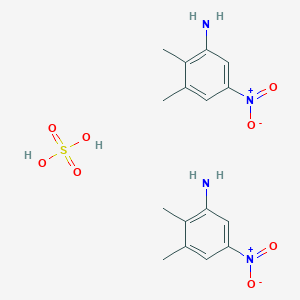
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)

![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)

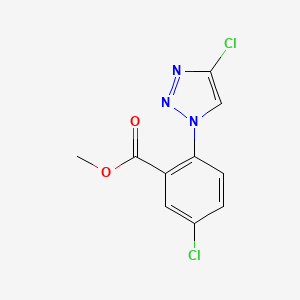
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
